molecular formula C18H16FN3O5 B11011158 N-(2-fluoro-5-nitrophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(2-fluoro-5-nitrophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11011158
M. Wt: 373.3 g/mol
InChI Key: JRTGVQWMQUNIMO-UHFFFAOYSA-N
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Description

N-(2-FLUORO-5-NITROPHENYL)-1-(4-METHOXYPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE: is a complex organic compound characterized by its unique structure, which includes a fluorinated nitrophenyl group, a methoxyphenyl group, and a pyrrolidinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-FLUORO-5-NITROPHENYL)-1-(4-METHOXYPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Nitration: Introduction of the nitro group into the aromatic ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Amide Formation: Coupling of the fluorinated nitrophenyl intermediate with a methoxyphenyl derivative.

    Cyclization: Formation of the pyrrolidine ring through intramolecular cyclization.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, fluorinating agents for fluorination, and coupling reagents for amide formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-FLUORO-5-NITROPHENYL)-1-(4-METHOXYPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of carboxylic acids or ketones.

Scientific Research Applications

N-(2-FLUORO-5-NITROPHENYL)-1-(4-METHOXYPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-FLUORO-5-NITROPHENYL)-1-(4-METHOXYPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor function.

    Altering Cellular Pathways: Affecting signal transduction and gene expression.

Comparison with Similar Compounds

N-(2-FLUORO-5-NITROPHENYL)-1-(4-METHOXYPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE can be compared with other similar compounds, such as:

    N-(2-FLUORO-5-NITROPHENYL)-2-(4-METHOXYPHENYL)ACETAMIDE: Similar structure but different functional groups.

    N-(2-FLUORO-5-NITROPHENYL)-1-(4-HYDROXYPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE: Hydroxy group instead of methoxy group.

Properties

Molecular Formula

C18H16FN3O5

Molecular Weight

373.3 g/mol

IUPAC Name

N-(2-fluoro-5-nitrophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H16FN3O5/c1-27-14-5-2-12(3-6-14)21-10-11(8-17(21)23)18(24)20-16-9-13(22(25)26)4-7-15(16)19/h2-7,9,11H,8,10H2,1H3,(H,20,24)

InChI Key

JRTGVQWMQUNIMO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])F

Origin of Product

United States

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